

potential off-target effects of K-975

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Compound of Interest				
Compound Name:	K-975			
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Technical Support Center: K-975

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **K-975**, a potent and selective covalent inhibitor of TEAD transcription factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for K-975?

A1: **K-975** is a first-in-class, orally active, small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction.[1][2][3][4][5] It functions as a pan-TEAD inhibitor by covalently binding to a conserved cysteine residue (Cys359 in TEAD1) located within the palmitate-binding pocket of TEAD proteins.[1][2][4][5] This covalent modification disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF and IGFBP3.[1][4][5]

Q2: How selective is **K-975** for TEAD proteins?

A2: **K-975** is described as a highly selective inhibitor of YAP/TAZ-TEAD signaling.[1][4] Studies have shown that **K-975** induces a gene expression profile similar to that of YAP1 and TEADs siRNA, suggesting high on-target selectivity.[1][4] In reporter assays, **K-975** inhibited the CTGF reporter (a downstream target of TEAD) but not a reporter for NRF2, indicating specificity for



the Hippo-YAP pathway.[1][5] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at higher concentrations.[6]

Q3: Are there any known off-target effects or toxicities associated with **K-975**?

A3: While specific off-target binding proteins for **K-975** have not been extensively published, a derivative of **K-975** (K-725) with optimized bioavailability was reported to have no obvious toxicity in a two-week study.[7] However, some pathological findings in rats and monkeys suggested potential renal toxicity, including proteinuria.[7][8] A study on **K-975** in rats confirmed that oral administration induced reversible proteinuria due to glomerular podocyte foot process effacement.[8] This suggests that renal function should be carefully monitored in preclinical studies.

Q4: My cells are showing a phenotype that is inconsistent with TEAD inhibition after **K-975** treatment. What could be the cause?

A4: If you observe a phenotype that is not consistent with the known function of TEAD, it could be due to several factors:

- Off-target effects: At higher concentrations, K-975 may be interacting with other cellular proteins.
- Cellular context: The role of the Hippo-YAP-TEAD pathway can be highly context-dependent, and the observed phenotype may be a downstream consequence of TEAD inhibition that is specific to your cell line or experimental conditions.
- Compound integrity: Ensure the compound is properly stored and handled to prevent degradation.

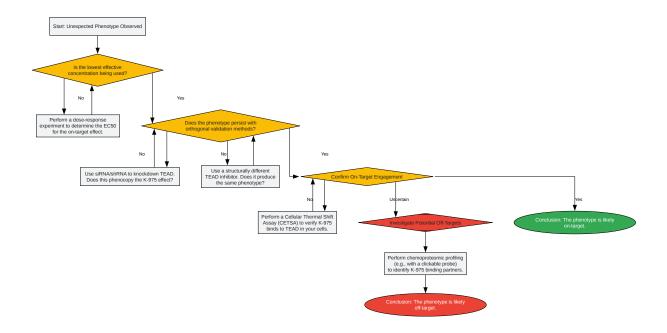
We recommend a series of troubleshooting experiments to investigate the cause of the unexpected phenotype, as outlined in the Troubleshooting Guide below.

Troubleshooting Guide

If you suspect off-target effects or are observing unexpected results with **K-975**, this guide provides a structured approach to troubleshoot the issue.



Logical Flowchart for Troubleshooting Unexpected Phenotypes





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Caption: Troubleshooting workflow for investigating unexpected phenotypes with K-975.

Experimental Protocols

Here we provide detailed methodologies for key experiments to investigate the on- and offtarget effects of **K-975**.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that **K-975** engages with its target, TEAD, in a cellular context.

Principle: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with **K-975** across a temperature gradient, the stabilization of TEAD can be quantified by Western blotting for the soluble protein fraction.

Methodology:

- Cell Culture and Treatment:
 - Culture your cells of interest to 70-80% confluency.
 - Treat cells with the desired concentration of K-975 or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
- Cell Harvesting and Lysis:
 - Harvest cells and wash twice with ice-cold PBS.
 - Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Lyse the cells by sonication or freeze-thaw cycles.
 - Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.



- Heat Challenge:
 - Aliquot the clarified cell lysate into PCR tubes.
 - Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Western Blot Analysis:
 - Collect the supernatant (soluble protein fraction).
 - Determine the protein concentration of each sample.
 - Perform SDS-PAGE and Western blotting using a primary antibody specific for a TEAD isoform (e.g., TEAD1 or TEAD4).
 - Quantify the band intensities and plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of K-975 indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)



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Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Chemoproteomic Profiling for Off-Target Identification (Conceptual)

Objective: To identify the full spectrum of cellular proteins that covalently bind to K-975.



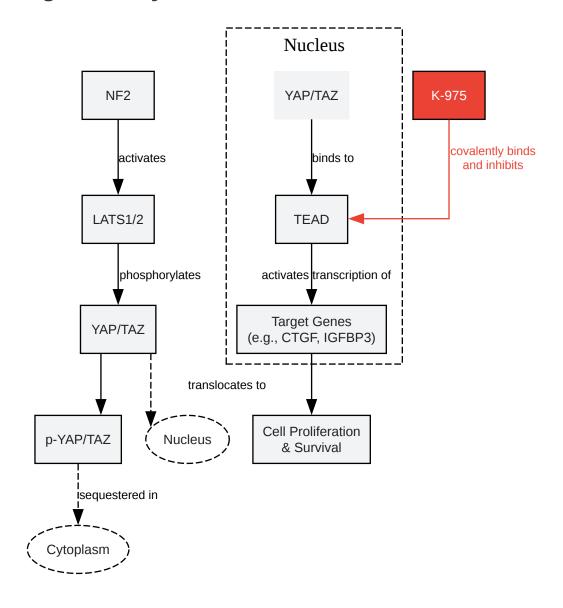
Principle: This method utilizes a "clickable" version of **K-975**, which contains a bioorthogonal handle (e.g., an alkyne group). This probe is introduced to cells, and the proteins it covalently binds to are subsequently tagged with a reporter molecule (e.g., biotin) via click chemistry. The biotin-tagged proteins can then be enriched and identified by mass spectrometry.

Methodology (General Steps):

- Synthesis of a "Clickable" K-975 Probe:
 - Synthesize a derivative of K-975 that includes an alkyne or azide functional group at a
 position that does not interfere with its binding to TEAD.
- Cell Treatment and Lysis:
 - Treat cells with the clickable K-975 probe. A competition experiment where cells are pretreated with an excess of the parent K-975 compound should be included to identify specific binding partners.
 - Lyse the cells in a suitable buffer.
- Click Chemistry Reaction:
 - To the cell lysate, add the corresponding click chemistry reaction partner (e.g., biotin-azide for an alkyne-probe) and the required catalysts (e.g., copper(I)).
- Enrichment of Biotinylated Proteins:
 - Use streptavidin-coated beads to enrich the biotinylated proteins from the lysate.
- On-Bead Digestion and Mass Spectrometry:
 - Wash the beads extensively to remove non-specifically bound proteins.
 - Perform on-bead digestion of the enriched proteins with trypsin.
 - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to the K-975 probe.



Signaling Pathway of K-975 Action



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Caption: The Hippo signaling pathway and the mechanism of action of K-975.

Quantitative Data Summary

While comprehensive off-target screening data for **K-975** is not publicly available, the following table summarizes the reported on-target activity in a key cell line.



Compound	Cell Line	Assay	IC50 / GI50	Reference
K-975	NCI-H226	Proliferation	30 nM	[7]
K-975	MSTO-211H	Proliferation	50 nM	[7]
K-975	NCI-H2052	Proliferation	180 nM	[7]

Note: The antiproliferative activity of **K-975** is more potent in mesothelioma cell lines with NF2 deficiency.[1][4]

This technical support center provides a starting point for researchers working with **K-975** to understand its mechanism of action and to troubleshoot potential off-target effects. As with any potent, covalent inhibitor, careful experimental design and orthogonal validation are crucial for accurate interpretation of results.

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